Methyl 2-chloro-6-methylnicotinate
Overview
Description
Methyl 2-chloro-6-methylnicotinate is a chemical compound with the CAS Number: 53277-47-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-chloro-6-methylnicotinate . The compound is typically stored at room temperature in an inert atmosphere . It is available in a white to yellow solid or liquid form .
Molecular Structure Analysis
The InChI code for Methyl 2-chloro-6-methylnicotinate is 1S/C8H8ClNO2/c1-5-3-4-6 (7 (9)10-5)8 (11)12-2/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 2-chloro-6-methylnicotinate is a solid at room temperature . It has a molecular weight of 185.61 . The compound is stable under normal temperatures and pressures.Scientific Research Applications
1. Supramolecular Assembly in Silver Coordination Compounds
- Methyl 2-chloro-6-methylnicotinate was used in the study of silver(I) coordination compounds. This research highlighted the variable structures that result from the assembly of similar ligands in coordination polymers, hydrogen-bonded coordination dimers, and linear structures. This study is significant for understanding hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties and metal ions (Aakeröy & Beatty, 1999).
2. Synthesis of AZD1283, a P2Y12 Receptor Antagonist
- The compound was involved in the synthesis of AZD1283, a P2Y12 receptor antagonist, demonstrating its relevance in the development of pharmaceuticals. This research included the development and scaling up of the synthesis process to support preclinical and clinical studies (Andersen et al., 2013).
3. Study of Radical and Organometallic Methylation
- Methyl 2-chloro-6-methylnicotinate was investigated in the context of the methylation of nicotine and nicotine N-oxide. This research is pivotal in understanding the chemical processes involving methylation in organic compounds (Secor, Chavdarian, & Seeman, 1981).
4. Development of an Efficient Synthetic Route for P2Y12 Antagonists
- The compound played a role in improving the synthesis route for key intermediates in the preparation of P2Y12 antagonists. This improved the overall process yield significantly, which is crucial for the efficient production of pharmaceuticals (Bell et al., 2012).
5. Antibacterial Studies of Transition Metal Complexes
- Methyl 2-chloro-6-methylnicotinate was used in the preparation and antibacterial screening of transition metal complexes. These complexes showed potential antibacterial activity against various bacterial strains (Verma & Bhojak, 2018).
6. Biotransformation of Heterocyclic Carboxylic Acids
- This compound was studied in the biotransformation of heterocyclic carboxylic acids, showcasing the ability to produce a series of hydroxylated derivatives. This research is significant in the field of microbial production of chemically diverse compounds (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
7. Photodegradation of Commercial Dyes
- The compound was used in the study of the photodegradation of dyes like Methyl Orange and Rhodamine 6G, providing insights into the photocatalytic processes and their efficiency in different conditions (Kansal, Singh, & Sud, 2007).
8. Synthesis of Neurotropic Agents
- Involved in the synthesis of neurotropic agents, specifically in the creation of 2-substituted methanoisoindoles, indicating its application in the synthesis of compounds with potential biological activity (Lebedev et al., 1981).
9. Magnetic Properties in Metal Ion Coordination
- This compound was used in the study of the magnetic properties derived from the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions. This research provides insights into the structural diversity and magnetic properties of such compounds (Razquin-Bobillo et al., 2022).
10. Stability and Applications in Skin Inflammation Studies
- Methyl 2-chloro-6-methylnicotinate was investigated for its stability in solutions and its application in inducing skin inflammation, which is crucial for understanding its use in clinical applications and studies (Ross & Katzman, 2008).
Safety And Hazards
Methyl 2-chloro-6-methylnicotinate is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H332-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation. The precautionary statements are P261-P280-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
methyl 2-chloro-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDOGHJQHIIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516619 | |
Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methylnicotinate | |
CAS RN |
53277-47-7 | |
Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methyl-nicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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